Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride is a chemical compound with significant implications in pharmacology and medicinal chemistry. It is classified as a tertiary amine and is often utilized in the synthesis of various pharmaceutical agents due to its ability to interact with biological targets, particularly in the central nervous system.
Source: The compound is commercially available from various suppliers, including Aladdin Scientific and Sigma-Aldrich, which provide detailed specifications such as purity and molecular formula. Its CAS number is 859213-49-3, and it has a molecular formula of with a molecular weight of 201.14 g/mol .
Classification: This compound falls under the category of amines, specifically aliphatic amines, which are characterized by the presence of nitrogen atoms bonded to carbon atoms. Its structural configuration includes a pyrrolidine ring, contributing to its unique properties and reactivity.
The synthesis of dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice (often polar aprotic solvents), and purification methods (e.g., recrystallization), are crucial for optimizing yield and purity .
Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride features a complex structure characterized by:
The three-dimensional conformation can be represented using SMILES notation: CN(C)C[C@@H]1CCNC1.[H]Cl.[H]Cl
, indicating stereochemistry at the pyrrolidine ring .
Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride can participate in various chemical reactions:
These reactions are vital for developing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride primarily involves its interaction with neurotransmitter receptors:
Data from pharmacological studies indicate that compounds with similar structures often exhibit psychoactive effects due to their ability to cross the blood-brain barrier .
Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride has several scientific uses:
The ongoing research into this compound emphasizes its relevance in drug discovery and development processes within medicinal chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2